

AF647 Fluorophore: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: AF647-NHS ester *tri*TEA

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of the AF647 fluorophore. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of fundamental processes and workflows.

Core Spectral and Photophysical Properties

AF647, a member of the Alexa Fluor family of dyes, is a bright, far-red fluorescent dye renowned for its exceptional performance in a variety of fluorescence-based applications. Its spectral characteristics make it an ideal choice for experiments requiring sensitive detection and for multiplexing with other fluorophores.

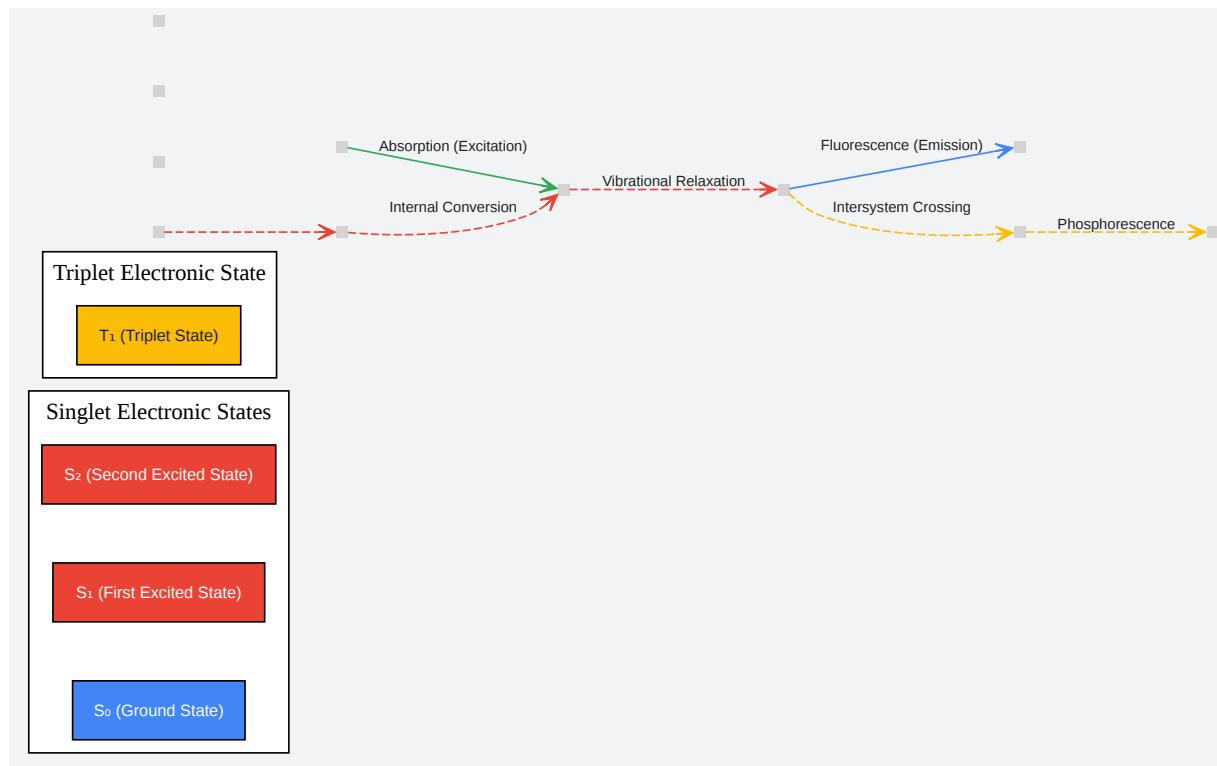
Key quantitative data for the AF647 fluorophore are summarized in the tables below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	650 nm	[1][2]
Emission Maximum (λ_{em})	665 - 671 nm	[1][2]
Extinction Coefficient (ϵ)	$239,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	0.33	[2][3]
Recommended Laser Line	633 nm (He-Ne), 640 nm (Diode)	[2][4]
Common Emission Filter	660/20 nm	[2]

Photophysical Characteristics	Description	Reference
Photostability	High. AF647 is more photostable than spectrally similar dyes like Cy®5, allowing for longer exposure times and more robust imaging.	[2][4][5]
pH Sensitivity	Low. The fluorescence of AF647 is stable over a wide pH range (pH 4-10), making it suitable for a variety of biological environments.	[2][4][5]
Brightness	High. The combination of a high extinction coefficient and a good quantum yield results in bright fluorescent conjugates.	[2][4][5]
Self-Quenching	Low. AF647 can be conjugated to proteins at high molar ratios with minimal self-quenching, leading to brighter signals.	[4][6]
Water Solubility	High. This property simplifies conjugation reactions and the use of AF647 in aqueous buffers.	[5]

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. While a specific diagram for AF647 is not detailed here, the following generalized diagram illustrates the fundamental photophysical principles that govern its fluorescence.



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Caption: A generalized Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence and other photophysical processes.

Experimental Protocols

AF647 is a versatile fluorophore used in a wide array of applications, most notably in immunofluorescence microscopy and flow cytometry. Below are detailed methodologies for common experimental procedures.

Antibody Conjugation with AF647 NHS Ester

This protocol outlines the steps for labeling an IgG antibody with an amine-reactive AF647 N-hydroxysuccinimidyl (NHS) ester.

Materials:

- Purified IgG antibody (free of BSA, gelatin, and sodium azide)
- AF647 NHS Ester
- 1 M Sodium Bicarbonate (pH 8.3-9.0)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex® G-25)

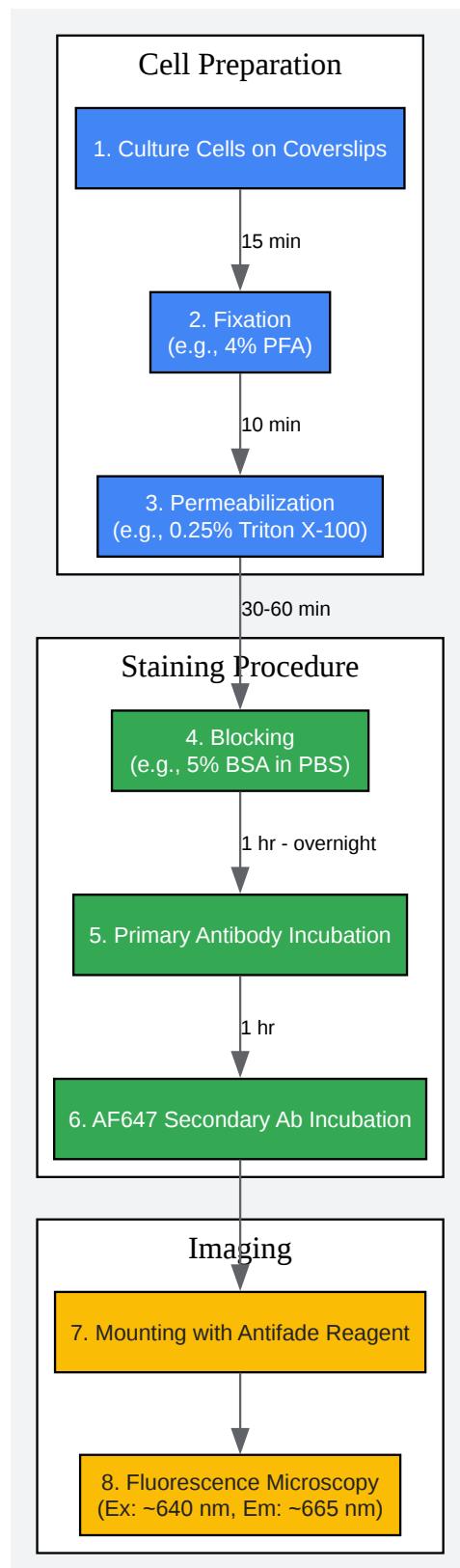
Procedure:

- Prepare the Antibody: Dissolve the IgG antibody in PBS to a final concentration of 5-10 mg/mL.
- Prepare the Dye: Immediately before use, dissolve the AF647 NHS ester in DMSO to a concentration of 10 mg/mL.
- Adjust pH: Add a calculated volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. A common starting point is to add 1/10th of the antibody solution volume.
- Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 8-12 moles of dye per mole of IgG is often effective.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

- Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm. The optimal DOL for most applications is between 3 and 7.^[7]
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a typical workflow for indirect immunofluorescence staining of fixed and permeabilized cultured cells using an AF647-conjugated secondary antibody.

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Caption: A typical experimental workflow for indirect immunofluorescence staining using an AF647-conjugated secondary antibody.

Detailed Steps:

- Cell Culture: Grow cells to the desired confluence on sterile glass coverslips in a petri dish.
- Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: For intracellular targets, permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the AF647-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF647 (e.g., excitation around 640 nm and emission around 665 nm).
[\[8\]](#)
[\[9\]](#)
[\[10\]](#)

Applications

The superior photophysical properties of AF647 make it a preferred choice for a range of applications that demand high sensitivity and photostability.

- Confocal and Super-Resolution Microscopy: The brightness and photostability of AF647 are critical for advanced imaging techniques such as confocal microscopy, STORM (Stochastic

Optical Reconstruction Microscopy), and other super-resolution methods.[2]

- Flow Cytometry: AF647 is a standard fluorophore in multicolor flow cytometry, where its far-red emission minimizes spectral overlap with many common fluorophores excited by blue and yellow-green lasers.[2][4]
- Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Its use in fixed cells and tissues allows for the precise localization of target proteins.
- Western Blotting: Fluorescently labeled secondary antibodies with AF647 enable quantitative, multiplexed detection of proteins on western blots.

Conclusion

AF647 is a high-performance, far-red fluorophore with exceptional spectral and photophysical properties. Its brightness, photostability, and pH insensitivity make it a robust and reliable tool for a wide array of fluorescence-based assays in research and drug development. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this versatile fluorescent probe.

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